Uniblue A sodium salt
Overview
Description
Uniblue A sodium salt, also known as Acid Blue 215, is a reactive stain for proteins. It is commonly used in diagnostic assays, manufacturing, hematology, and histology. The compound has the empirical formula C22H15N2NaO7S2 and a molecular weight of 506.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uniblue A sodium salt involves the reaction of specific aromatic compounds under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve a high purity level of ≥70% (HPLC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis in specialized reactors. The process ensures consistent quality and purity, meeting the standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions
Uniblue A sodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its staining properties.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce different oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .
Scientific Research Applications
Uniblue A sodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reactive stain for proteins in various chemical assays.
Biology: Employed in histology and hematology for staining proteins and other biological molecules.
Medicine: Utilized in diagnostic assays to detect and analyze proteins in medical samples.
Industry: Applied in the manufacturing of diagnostic reagents and other chemical products.
Mechanism of Action
The mechanism of action of Uniblue A sodium salt involves its ability to bind covalently to proteins. This binding occurs through specific interactions between the compound’s functional groups and the amino acid residues in proteins. The molecular targets include various protein structures, and the pathways involved are related to protein staining and detection .
Comparison with Similar Compounds
Uniblue A sodium salt is unique due to its specific staining properties and high purity. Similar compounds include:
- Acid Blue 129
- Reactive Blue 4
- Remazol Brilliant Blue R
- Reactive Orange 16
- Sulforhodamine B sodium salt
- Resazurin sodium salt
- Bromaminic acid sodium salt
These compounds share some similarities in their staining properties but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
sodium;1-amino-4-(3-ethenylsulfonylanilino)-9,10-dioxoanthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O7S2.Na/c1-2-32(27,28)13-7-5-6-12(10-13)24-16-11-17(33(29,30)31)20(23)19-18(16)21(25)14-8-3-4-9-15(14)22(19)26;/h2-11,24H,1,23H2,(H,29,30,31);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOULJGZTVOIFB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=CC(=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N2NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884759 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14541-90-3 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-(ethenylsulfonyl)phenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-[m-(vinylsulphonyl)anilino]anthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.051 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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